molecular formula C20H19N3O3 B1574325 E7046

E7046

Cat. No.: B1574325
InChI Key:
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

E7046 is a potent and selective small molecule antagonist of the type 4 prostaglandin E2 (PGE2) receptor EP4. Daily oral administration of this compound was able to both slow down the growth of established subcutaneous tumors and significantly delay the recurrence of tumors after surgical resection.this compound was superior to the COX-2 inhibitor celecoxib against mutant APC-driven neoplastic polyp formation in the intestines of APCMin/+ mice exposed to dextran sodium sulfate.

Scientific Research Applications

1. E7046 as an Immunomodulatory Agent in Cancer Treatment

This compound is identified as a highly selective antagonist of the E-type prostanoid receptor 4 (EP4), a receptor for prostaglandin E2, which is an immunosuppressive mediator in the tumor immune microenvironment. Studies have shown that this compound, when administered orally, demonstrates manageable tolerability and immunomodulatory effects in patients with advanced malignancies. It is proposed for further development in combination with other cancer treatments due to its potential in enhancing antitumoral immune responses and achieving stable disease in several heavily pretreated patients (Hong et al., 2020).

2. This compound in Reprogramming Tumor Microenvironment

This compound has shown potential in reprogramming the immunosuppressive tumor microenvironment. It targets tumor-associated macrophages, myeloid-derived suppressor cells, and regulatory T cells, which are significant in maintaining an immunosuppressive milieu that inhibits cytotoxic T cell function. Co-administration of this compound with other agents like E7777, an IL-2-diphtheria toxin fusion protein, demonstrates synergistic disruption of myeloid and Treg immunosuppressive networks, leading to effective and durable anti-tumor immune responses in mouse tumor models (Albu et al., 2017).

3. Combination Therapies Involving this compound

This compound is being explored for its role in combination therapies. Studies have demonstrated that this compound, when combined with checkpoint inhibitors or other immunotherapies, promotes significant anti-tumor activities by boosting cytotoxic T cell activity. These combinations have shown to be superior in anti-tumor activity compared to single-agent treatments, indicating this compound's potential in enhancing the efficacy of existing cancer immunotherapies (Bao et al., 2015).

Properties

Molecular Formula

C20H19N3O3

Appearance

Solid powder

Synonyms

E7046;  E-7046;  E 7046.; unknown

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.